molecular formula C6H15ClN2O2 B1627191 2-Ethoxybutanohydrazide hydrochloride CAS No. 1049789-71-0

2-Ethoxybutanohydrazide hydrochloride

Cat. No.: B1627191
CAS No.: 1049789-71-0
M. Wt: 182.65 g/mol
InChI Key: REKRCTCXSFTMRM-UHFFFAOYSA-N
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Description

2-Ethoxybutanohydrazide hydrochloride: is a chemical compound with the molecular formula C₆H₁₄N₂O₂·HCl and a molecular weight of 182.65 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxybutanohydrazide hydrochloride typically involves the reaction of ethyl 2-oxobutanoate with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

    Ethyl 2-oxobutanoate: is reacted with .

  • The reaction mixture is heated under reflux conditions.
  • Hydrochloric acid: is added to the mixture to form the hydrochloride salt.

The overall reaction can be summarized as:

C6H10O3+N2H4H2OC6H14N2O2HCl+H2O\text{C}_6\text{H}_{10}\text{O}_3 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_{14}\text{N}_2\text{O}_2 \cdot \text{HCl} + \text{H}_2\text{O} C6​H10​O3​+N2​H4​⋅H2​O→C6​H14​N2​O2​⋅HCl+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk mixing: of ethyl 2-oxobutanoate and hydrazine hydrate.

    Controlled heating: to maintain optimal reaction temperatures.

    Continuous addition: of hydrochloric acid to ensure complete conversion to the hydrochloride salt.

    Purification: steps, including crystallization and filtration, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybutanohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-Ethoxybutanohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxybutanohydrazide hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it can interact with enzymes or proteins, altering their activity or stability. The molecular targets and pathways involved can vary, but typically include:

    Enzyme inhibition: Binding to active sites or allosteric sites on enzymes.

    Protein modification: Reacting with amino acid residues to modify protein function.

Comparison with Similar Compounds

2-Ethoxybutanohydrazide hydrochloride can be compared with other hydrazide derivatives, such as:

    Acetohydrazide: Similar in structure but with different reactivity and applications.

    Benzohydrazide: Contains a benzene ring, leading to different chemical properties and uses.

    Isonicotinoylhydrazide: Known for its use in tuberculosis treatment, highlighting its unique biological activity.

Each of these compounds has distinct properties that make them suitable for specific applications, with this compound being notable for its versatility in synthetic chemistry and research.

Properties

IUPAC Name

2-ethoxybutanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-3-5(10-4-2)6(9)8-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKRCTCXSFTMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586416
Record name 2-Ethoxybutanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049789-71-0
Record name 2-Ethoxybutanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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